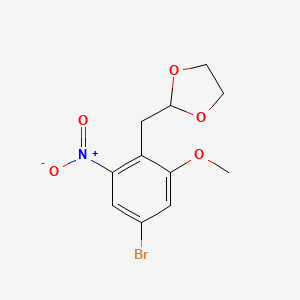

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLJJOSMPJEWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Bromo-2-methoxybenzaldehyde

A critical intermediate is 4-bromo-2-methoxybenzaldehyde , which can be synthesized via a metal-halogen exchange and formylation process starting from 1,4-dibromo-2-fluorobenzene :

- Metal-halogen exchange : Treatment of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5 °C to form an organomagnesium intermediate.

- Formylation : Reaction of the organomagnesium intermediate with a formyl source such as dimethylformamide (DMF) at low temperature (0–5 °C) to yield 2-fluoro-4-bromobenzaldehyde.

- Methoxylation : Subsequent reaction with methanol in the presence of potassium carbonate converts the fluoro substituent to a methoxy group, yielding 4-bromo-2-methoxybenzaldehyde.

- Purification : Crystallization from solvents such as heptane ensures isolation of the pure aldehyde.

This method achieves an overall yield of approximately 57% and avoids cryogenic conditions, making it industrially viable.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Metal-halogen exchange | 1,4-dibromo-2-fluorobenzene, iPrMgCl, THF, 0–5 °C | — | Formation of organomagnesium intermediate |

| Formylation | DMF, 0–5 °C | — | Produces 2-fluoro-4-bromobenzaldehyde |

| Methoxylation | MeOH, K2CO3, 50 °C | — | Converts fluoro to methoxy group |

| Crystallization | Heptane | — | Purification step |

Nitration and Bromination of Aromatic Precursors

Starting from 3-bromoacetophenone , nitration with nitric and sulfuric acids introduces the nitro group at the 6' position, yielding a nitro-substituted bromoacetophenone intermediate in 64% yield. Subsequent bromination with bromine in dichloromethane/acetic acid at room temperature provides the brominated derivative in near quantitative yield (99%).

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane moiety is formed by acetalization of the aldehyde or ketone intermediate with ethylene glycol under acidic or basic conditions:

- The ketone or aldehyde is reacted with ethylene glycol, typically in the presence of an acid catalyst or under reflux conditions.

- The reaction proceeds via nucleophilic attack of the glycol on the carbonyl carbon, followed by ring closure to form the dioxolane.

- For example, 3-(2-bromo-5-methoxyphenyl)-1-phenyl-propan-1-one is reacted with ethylene glycol to yield the corresponding 1,3-dioxolane derivative.

In one reported method, the crude ketone intermediate is reacted with ethylene glycol to produce 2-[2-(2-bromo-5-methoxyphenyl)-ethyl]-2-phenyl-1,3-dioxolane in good yield.

Representative Experimental Procedure

A typical synthetic sequence based on the literature is as follows:

- Bromination : 2-bromo-5-methoxytoluene is brominated to yield 1-bromo-2-bromomethyl-4-methoxybenzene.

- Alkylation and Decarboxylation : The brominated intermediate is used to alkylate ethyl benzoyl acetate, followed by acid hydrolysis and decarboxylation, producing 3-(2-bromo-5-methoxyphenyl)-1-phenyl-propan-1-one with 87% yield.

- Dioxolane Formation : The ketone is reacted with ethylene glycol to form the 1,3-dioxolane ring under reflux, typically in the presence of acid or base catalysts, yielding the desired dioxolane compound.

Summary Table of Preparation Steps

Research Findings and Notes

- The metal-halogen exchange and formylation method for preparing 4-bromo-2-methoxybenzaldehyde is notable for its selectivity and avoidance of cryogenic conditions, which is beneficial for scale-up and industrial synthesis.

- The nitration step requires careful control of temperature and acid concentration to achieve regioselective substitution at the 6' position without over-nitration or degradation.

- The ketalization to form the 1,3-dioxolane ring is typically performed under reflux with ethylene glycol, with acid catalysts enhancing reaction rates and yields.

- Purification is commonly achieved by crystallization or column chromatography, with solvent systems tailored to the polarity of intermediates.

- Yields vary depending on reaction conditions but generally range from moderate to high (40–99%) across steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane is a synthetic organic molecule that has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound has shown potential as a lead structure for the development of new pharmaceuticals. Its nitro and methoxy substituents are known to enhance biological activity:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is particularly significant for biological activity due to its ability to participate in redox reactions.

- Antimicrobial Properties : Studies have demonstrated that derivatives of 1,3-dioxolane can possess antimicrobial properties, making them candidates for developing new antibiotics.

Pharmacology

Pharmacological studies have suggested that this compound may interact with various biological targets:

- Enzyme Inhibition : The compound's structural features suggest potential inhibition of certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Neuropharmacological Effects : Preliminary studies indicate that similar compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials:

- Polymerization : The dioxolane ring can undergo polymerization reactions, leading to the formation of novel polymeric materials with desirable mechanical properties.

- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings and adhesives that require durability under various environmental conditions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various dioxolane derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents investigated the antimicrobial properties of dioxolane derivatives. The study found that compounds with bromine and nitro substituents displayed enhanced activity against Gram-positive bacteria, including Staphylococcus aureus.

Wirkmechanismus

The mechanism of action of 2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane would depend on its specific application. For instance, in biological systems, it may interact with enzymes or receptors through its functional groups, leading to various biochemical effects. The bromine and nitro groups could play a role in binding to active sites, while the methoxy group might influence the compound’s solubility and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-methoxy-6-nitroaniline

- 2-Methoxy-6-nitrophenylamine

- 3-Methoxy-5-nitrobenzene-1,2-diamine

Uniqueness

2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which is not commonly found in similar compounds. This ring structure can impart different chemical and physical properties, making it a valuable compound for specific applications.

Biologische Aktivität

The compound 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacteria and fungi was determined in several experiments.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.00 | |

| Candida albicans | 7.80 |

The compound showed particularly strong activity against MRSA, a major concern in clinical settings due to its resistance to many antibiotics.

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro assays on various cancer cell lines. The cytotoxicity was assessed using the MTT assay.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | <10 | Significant inhibition |

| HeLa (Cervical Cancer) | <10 | Significant inhibition |

| MCF-7 (Breast Cancer) | <10 | Significant inhibition |

The results indicate that the compound effectively inhibits cell proliferation in rapidly dividing cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxic effects were further analyzed to determine the safety profile of the compound. The IC50 values were found to be in the micromolar range across different cell types, indicating a selective toxicity towards cancer cells while sparing normal cells.

The exact mechanism of action of this compound is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to apoptosis and cell growth regulation.

Case Studies

- Study on Antibacterial Activity : A comprehensive study conducted on various derivatives of dioxolane compounds demonstrated the promising antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

- Anticancer Efficacy Study : In a recent publication, the efficacy of this compound was tested against multiple cancer cell lines, revealing its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.